Aprinocarsen was developed by Ionis Pharmaceuticals as part of their efforts to create targeted therapies for cancer. It falls under the category of antisense oligonucleotides, which are short strands of nucleic acids that can bind to specific RNA molecules to modulate gene expression. As a phosphorothioate compound, it possesses enhanced resistance to nucleolytic degradation, making it suitable for therapeutic applications.
The synthesis of Aprinocarsen involves automated oligonucleotide synthesizers that facilitate the sequential addition of nucleotide monomers. The compound is synthesized using phosphorothioate chemistry, which replaces one of the non-bridging oxygen atoms in the phosphate backbone with sulfur. This modification enhances the stability of the oligonucleotide against enzymatic degradation.
The specific sequence of Aprinocarsen is d(P-thio)(G-T-T-C-T-C-G-C-T-G-G-T-G-A-G-T-T-T-C-A), where "d" denotes deoxyribonucleotides and "P-thio" indicates the presence of phosphorothioate linkages. Following synthesis, the oligonucleotide undergoes deprotection and purification processes to achieve high purity levels necessary for clinical use .
Aprinocarsen has a complex molecular structure characterized by its 20 nucleotides arranged in a specific sequence. The structural formula can be represented as follows:
This molecular formula indicates the presence of numerous elements, including carbon, hydrogen, nitrogen, oxygen, phosphorus, and sulfur. The arrangement of these atoms contributes to its function as an antisense oligonucleotide.
Aprinocarsen primarily participates in hybridization reactions with complementary RNA sequences. This interaction leads to the formation of RNA-DNA hybrids that effectively inhibit the translation of target mRNA into protein. The compound does not typically undergo oxidation or reduction reactions due to its stable oligonucleotide structure.
The major reaction conditions involve physiological buffer solutions that maintain optimal pH and ionic strength conducive for hybridization. The resultant complexes formed from these reactions are crucial for its therapeutic efficacy against cancer .
The mechanism of action for Aprinocarsen involves the recruitment of RNase H1 upon binding to its target mRNA. This enzyme recognizes the RNA strand within the RNA-DNA hybrid and catalyzes its degradation. As a result, the expression of protein kinase C-alpha is reduced, which can lead to decreased tumor growth and proliferation.
Research indicates that this mechanism is particularly effective in targeting mRNAs with secondary structures that may otherwise hinder traditional therapeutic approaches .
Aprinocarsen has been extensively studied for its potential applications in cancer therapy. Clinical trials have demonstrated its effectiveness in inhibiting tumor growth across various cancer types, particularly those associated with overexpression of protein kinase C-alpha. Its ability to modulate gene expression through antisense mechanisms positions it as a promising candidate for further development in targeted cancer treatments .
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: